

Bioactivity and Pharmacological Profile of 2-Phenylethyl Propionate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Phenylethyl propionate

Cat. No.: B1680303

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethyl propionate is a naturally occurring ester with a prominent role as a fragrance component and a United States Environmental Protection Agency (EPA) classified minimum-risk pesticide.^{[1][2]} Found in various plants and food items, this compound is primarily utilized as an insect attractant, particularly for the Japanese beetle.^{[1][3]} While its toxicological profile suggests low acute toxicity, its broader pharmacological activities remain largely unexplored. This technical guide provides a comprehensive overview of the known bioactivity and pharmacological profile of **2-phenylethyl propionate**, summarizing its physicochemical properties, synthesis, and established biological effects. It also delves into its potential, though less studied, antifungal, anti-inflammatory, and antimicrobial properties, drawing inferences from related compounds where direct data is unavailable. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this compound.

Physicochemical Properties

2-Phenylethyl propionate is a colorless liquid with a characteristic sweet, floral, and fruity aroma. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[4]
Molecular Weight	178.23 g/mol	[5]
CAS Number	122-70-3	[1]
Appearance	Colorless liquid	
Odor	Sweet, floral, fruity	
Boiling Point	245 °C	[2]
Density	1.007 g/mL at 25 °C	[2]
Flash Point	113 °C	[2]
Vapor Pressure	6.853 Pa at 25 °C	[6]
Solubility	Insoluble in water; soluble in ethanol and propylene glycol	[1]

Synthesis

The primary method for synthesizing **2-phenylethyl propionate** is through the Fischer esterification of 2-phenylethanol and propionic acid, typically in the presence of an acid catalyst such as sulfuric acid.[1][7]

Experimental Protocol: Fischer Esterification of 2-Phenylethyl Propionate

Objective: To synthesize **2-phenylethyl propionate** from 2-phenylethanol and propionic acid.

Materials:

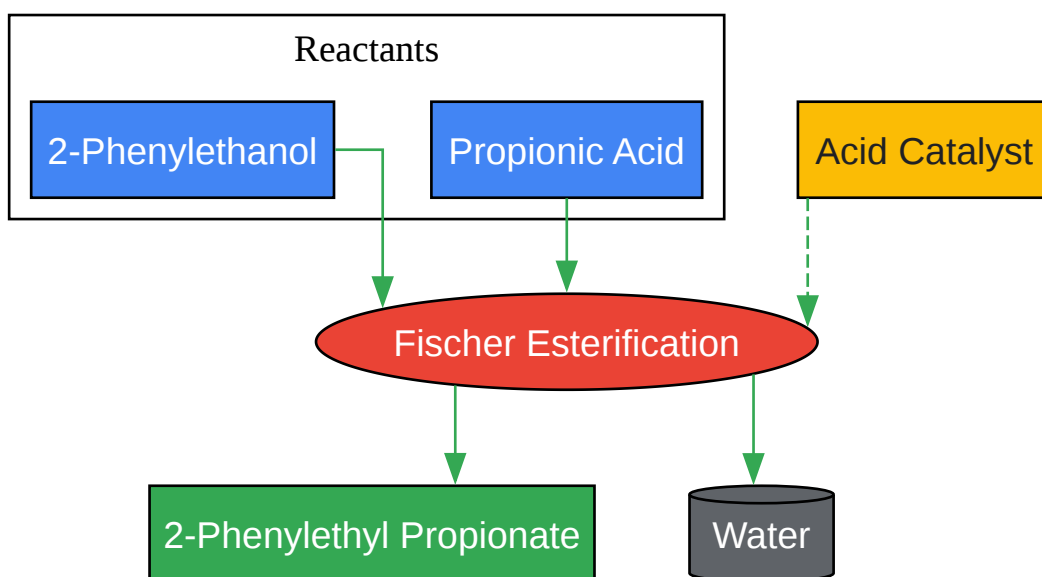
- 2-Phenylethanol
- Propionic acid
- Concentrated sulfuric acid (catalyst)

- Anhydrous sodium sulfate
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Round-bottom flask, reflux condenser, separatory funnel, heating mantle, and standard laboratory glassware.

Procedure:

- In a round-bottom flask, combine equimolar amounts of 2-phenylethanol and propionic acid. An excess of one reactant can be used to drive the equilibrium towards the product.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Set up the apparatus for reflux and heat the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude **2-phenylethyl propionate**.
- Further purification can be achieved by vacuum distillation.^{[7][8][9][10]}

Logical Relationship of Synthesis:



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Fischer esterification of **2-phenylethyl propionate**.

Bioactivity and Pharmacological Profile

Insect Attractant Activity

The most well-documented biological activity of **2-phenylethyl propionate** is its role as an insect attractant. It is a key component in lures for the Japanese beetle (*Popillia japonica*), often used in combination with other compounds to enhance its efficacy.[3][11]

Mechanism of Action: **2-Phenylethyl propionate** acts as a kairomone, a chemical signal that benefits the receiver (the insect) by indicating a food source or suitable oviposition site. It lures the insects into traps, thereby reducing their population in a given area.[6] In some formulations, it is also suggested to kill insects on contact by disrupting their exoskeletons.

Synergistic Effects: The attractant properties of **2-phenylethyl propionate** are significantly enhanced when combined with other volatile compounds, such as eugenol and geraniol.[3]

Experimental Protocol: Wind Tunnel Bioassay for Insect Attractancy

Objective: To evaluate the attractant properties of **2-phenylethyl propionate** for a target insect species.

Materials:

- Wind tunnel
- Odor source (e.g., rubber septum impregnated with **2-phenylethyl propionate**)
- Test insects (e.g., Japanese beetles)
- Release cage
- Video recording equipment (optional)
- Solvent for control (e.g., hexane)

Procedure:

- Preparation of Odor Source: A specific dose of **2-phenylethyl propionate** is loaded onto a dispenser, such as a rubber septum. A solvent-only dispenser is used as a control.
- Wind Tunnel Setup: The odor source is placed at the upwind end of the wind tunnel. Airflow, temperature, and light conditions are controlled to mimic the natural environment of the test insect.
- Insect Acclimation: Insects are acclimated to the test conditions for a set period before the assay.
- Insect Release: Insects are released from a cage at the downwind end of the tunnel.
- Behavioral Observation: The flight path and behavior of the insects are observed and recorded. Key metrics include the percentage of insects taking flight, the percentage flying upwind, and the percentage making contact with the odor source.
- Data Analysis: The behavioral responses to **2-phenylethyl propionate** are compared to the responses to the solvent control.

Experimental Workflow for Insect Attractancy Bioassay:



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Workflow for a wind tunnel bioassay.

Antifungal Activity

2-Phenylethyl propionate has demonstrated antifungal properties, although this is a less-explored area of its bioactivity.[2] The exact mechanism is not fully elucidated for this specific compound, but it is hypothesized to involve disruption of the fungal cell membrane. The propionic acid moiety is known to induce mitochondria-mediated apoptosis in fungi.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of **2-phenylethyl propionate** against a specific fungal strain.

Materials:

- **2-Phenylethyl propionate**
- Fungal isolate (e.g., *Candida albicans*)
- Sterile 96-well microtiter plates
- Culture medium (e.g., RPMI-1640)
- Spectrophotometer or plate reader

Procedure:

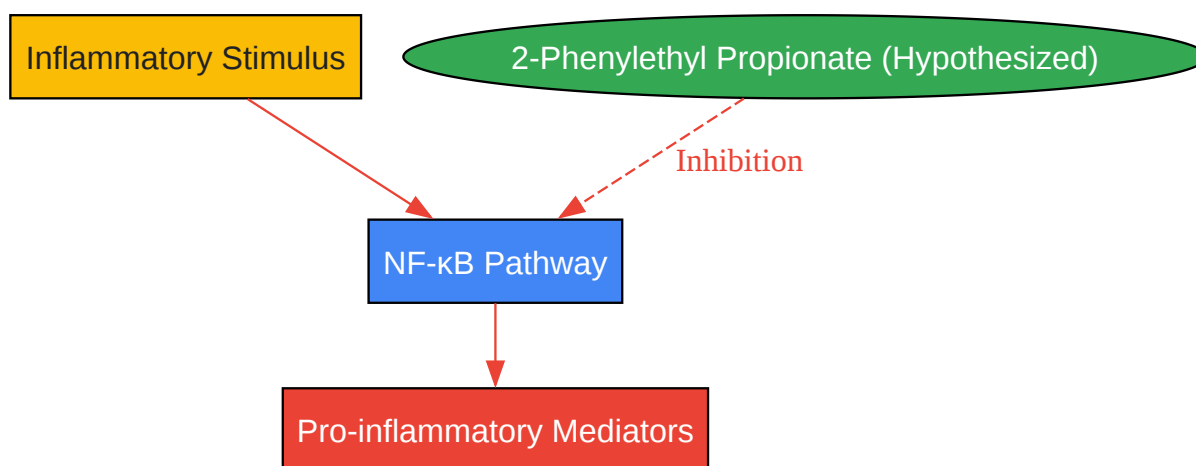
- Preparation of Stock Solution: A stock solution of **2-phenylethyl propionate** is prepared in a suitable solvent (e.g., DMSO).

- **Serial Dilutions:** Serial twofold dilutions of the compound are prepared in the microtiter plate wells using the culture medium.
- **Inoculum Preparation:** A standardized inoculum of the fungal strain is prepared and added to each well.
- **Incubation:** The plate is incubated at an appropriate temperature for 24-48 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Potential Anti-inflammatory Activity

There is currently no direct evidence for the anti-inflammatory activity of **2-phenylethyl propionate**. However, as a phenylpropanoid derivative, it belongs to a class of compounds known to possess anti-inflammatory properties.[12][13] Phenylpropanoids can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF- α , IL-1 β , IL-6).[14][15] This is often achieved through the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating signaling pathways such as NF- κ B.[12]

Hypothesized Anti-inflammatory Signaling Pathway:



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